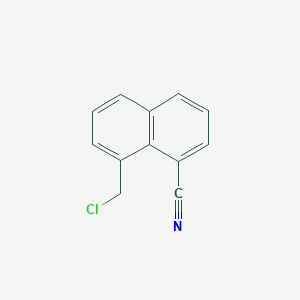

8-(Chloromethyl)-1-naphthonitrile

Description

Significance of Naphthonitrile Scaffolds in Modern Organic Synthesis

Naphthonitrile scaffolds are prized in organic synthesis for their versatility. The nitrile group can be readily converted into a variety of other functional groups, including amines, carboxylic acids, and amides, making it a valuable synthetic intermediate. Furthermore, the extended aromatic system of the naphthalene (B1677914) core imparts unique photophysical properties, leading to their use in the creation of dyes, pigments, and fluorescent probes.

Overview of Chloromethyl-Substituted Naphthalene Derivatives in Research

Chloromethyl-substituted naphthalene derivatives, such as 1-(chloromethyl)naphthalene (B51744), are reactive building blocks in organic chemistry. chemicalbook.com The chloromethyl group serves as a potent electrophile, readily participating in nucleophilic substitution reactions. This reactivity allows for the facile introduction of the naphthalene moiety into larger molecular frameworks. For instance, 1-(chloromethyl)naphthalene has been utilized as an initiator in atom transfer radical polymerization and in palladium-catalyzed cross-coupling reactions. chemicalbook.com These derivatives have also been investigated for their potential biological activities, including antifungal properties.

Contextualization of 8-(Chloromethyl)-1-naphthonitrile within Functional Organic Compounds

This compound is a unique member of the functional organic compound family due to its peri-substitution pattern. In naphthalene, the 1 and 8 positions are in close proximity, leading to potential steric hindrance and electronic interactions between the chloromethyl and nitrile groups. wikipedia.org This spatial arrangement can significantly influence the molecule's reactivity and photophysical properties compared to its other isomers. wikipedia.orgresearchgate.net While specific applications for the 8-chloro-1-cyano isomer are not well-documented, related peri-substituted naphthalenes have found use as "proton sponges" and in the design of specialized ligands. wikipedia.org

Current Research Gaps and Future Directions for this compound Studies

The most significant gap in our knowledge is the lack of dedicated research on this compound itself. While commercial suppliers list the compound and offer some estimated physicochemical properties, there is a dearth of peer-reviewed studies on its synthesis, spectroscopic characterization, and reactivity. vulcanchem.com

Future research should focus on:

Developing and optimizing a reliable synthetic route to this compound and thoroughly characterizing the compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry, and single-crystal X-ray diffraction).

Investigating its chemical reactivity , particularly the interplay between the chloromethyl and nitrile groups in the peri positions.

Exploring its potential applications in medicinal chemistry, as a building block for novel fluorescent probes, and in the synthesis of new organic materials, drawing inspiration from the known applications of other naphthonitrile and chloromethylnaphthalene derivatives. rsc.orgrsc.orgnuph.edu.uauobaghdad.edu.iq

Interactive Data Table: Physicochemical Properties

Due to the limited experimental data available for this compound, the following table includes estimated values based on a commercial supplier and data for the related, well-studied compound 1-(chloromethyl)naphthalene for comparative purposes.

| Property | This compound (Estimated) | 1-(Chloromethyl)naphthalene (Experimental) |

| Molecular Formula | C₁₂H₈ClN | C₁₁H₉Cl |

| Molecular Weight | 201.65 g/mol | 176.64 g/mol |

| Melting Point | Not Available | 29-32 °C |

| Boiling Point | Not Available | 165-167 °C at 15 mmHg |

| Density | Not Available | 1.182 g/cm³ |

| Appearance | Not Available | Colorless to light yellow crystalline solid |

| Solubility | Not Available | Soluble in many organic solvents |

Table 1. Comparative physicochemical properties. The data for this compound is based on estimates from a commercial source, while the data for 1-(chloromethyl)naphthalene is from established experimental values.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H8ClN |

|---|---|

Molecular Weight |

201.65 g/mol |

IUPAC Name |

8-(chloromethyl)naphthalene-1-carbonitrile |

InChI |

InChI=1S/C12H8ClN/c13-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6H,7H2 |

InChI Key |

LGEJGDHKAWKEDI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)CCl)C(=CC=C2)C#N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 8 Chloromethyl 1 Naphthonitrile

Reactivity of the Chloromethyl Moiety

The chloromethyl group attached to the naphthalene (B1677914) ring at the 8-position is a primary benzylic halide. This structural feature makes it susceptible to a range of reactions, particularly those involving the cleavage of the carbon-chlorine bond.

Nucleophilic Substitution Reactions and Derivatization

The primary mode of reactivity for the chloromethyl group in 8-(chloromethyl)-1-naphthonitrile is expected to be nucleophilic substitution. Similar to other benzylic halides like 1-(chloromethyl)naphthalene (B51744), it readily undergoes SN2 reactions with a variety of nucleophiles. chemistrysteps.com The carbon atom of the chloromethyl group is electrophilic and is attacked by the nucleophile, leading to the displacement of the chloride ion.

A series of 1-chloromethyl naphthalene derivatives have been synthesized by reacting 1-chloromethyl naphthalene with various substituted anilines and heteroaryls in the presence of potassium carbonate. derpharmachemica.com This suggests that this compound can be similarly derivatized. For instance, reaction with amines would yield the corresponding N-((8-cyano-1-naphthyl)methyl)amines.

The following table provides examples of nucleophilic substitution reactions on the related compound, 1-(chloromethyl)naphthalene, which are indicative of the expected reactivity of this compound.

| Nucleophile | Reagent(s) | Product Type | Reference |

| Anilines | Substituted anilines, K₂CO₃ | N-(naphthalen-1-ylmethyl)anilines | derpharmachemica.com |

| Triazoles | 4H-1,2,4-triazol-4-amine, K₂CO₃ | N-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-4-amine | derpharmachemica.com |

| (Hetero)arylacetonitriles | (Hetero)arylacetonitriles, Pd catalyst | para- or ortho-acylated naphthalenes | chemicalbook.com |

It is important to note that while direct substitution at the benzylic position is common, palladium-catalyzed reactions with certain nucleophiles like (hetero)arylacetonitriles can lead to substitution on the naphthalene ring itself, a process known as nucleophilic aromatic substitution. chemicalbook.com

Carbocationic Rearrangements

The formation of a carbocation intermediate is a key step in SN1 reactions and can also occur under other reaction conditions. The primary carbocation that would be formed upon cleavage of the C-Cl bond in this compound is a 1-naphthylmethyl cation. Carbocation rearrangements are common phenomena where a less stable carbocation rearranges to a more stable one, typically through a 1,2-hydride or 1,2-alkyl shift. cdhfinechemical.comlibretexts.orglumenlearning.comlibretexts.org

Radical Reactions and Their Control

The chloromethyl group can also participate in radical reactions. For instance, 1-(chloromethyl)naphthalene has been used as an initiator in atom transfer radical polymerization (ATRP) of styrene. chemicalbook.com This indicates that the C-Cl bond can be homolytically cleaved to generate a 1-naphthylmethyl radical. The control over such radical polymerizations is achieved by using a copper catalyst in conjunction with a suitable ligand. chemicalbook.com This suggests that this compound could potentially be employed in similar controlled radical polymerization processes.

Reactivity of the Nitrile Group

The nitrile group (-C≡N) at the 1-position of the naphthalene ring is a versatile functional group that can undergo a variety of transformations. wikipedia.org The carbon atom of the nitrile group is electrophilic due to the strong electron-withdrawing nature of the nitrogen atom. libretexts.org

Nucleophilic Additions to the Nitrile Functional Group

The electrophilic carbon of the nitrile group is susceptible to attack by nucleophiles. libretexts.org This initial addition leads to the formation of an imine anion, which can then be further reacted. libretexts.org

Common nucleophilic addition reactions involving nitriles include:

Hydrolysis: In the presence of acid or base, nitriles can be hydrolyzed to carboxylic acids. wikipedia.org This proceeds through an amide intermediate.

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds add to the nitrile group to form ketones after hydrolysis of the intermediate imine salt. youtube.com

The following table summarizes some of the key nucleophilic addition reactions of nitriles.

| Reagent(s) | Product Type | Reference |

| H₃O⁺, heat | Carboxylic acid | wikipedia.org |

| 1. NaOH, H₂O, heat; 2. H₃O⁺ | Carboxylic acid | wikipedia.org |

| 1. LiAlH₄; 2. H₂O | Primary amine | libretexts.org |

| 1. Grignard reagent (R-MgX); 2. H₃O⁺ | Ketone | youtube.com |

Cycloaddition Reactions, including Nitrile Oxides

Nitriles can participate as dipolarophiles in 1,3-dipolar cycloaddition reactions. organic-chemistry.org For example, they can react with nitrile oxides to form 1,2,4-oxadiazoles. While specific examples involving this compound are not documented, the general reactivity of nitriles in such cycloadditions is well-established. youtube.com

The Huisgen 1,3-dipolar cycloaddition is a powerful method for the synthesis of five-membered heterocycles. organic-chemistry.org In this reaction, a 1,3-dipole reacts with a dipolarophile, such as a nitrile, in a concerted pericyclic process. organic-chemistry.org The nitrile group in this compound could potentially serve as the 2π component in such cycloadditions.

Transformations via Reduction and Hydrolysis

No information regarding the reduction of the chloromethyl or nitrile groups, or the hydrolysis of the nitrile group of this compound, has been reported in the surveyed literature.

Reactivity of the Naphthalene Core

Information on the specific reactivity of the naphthalene core in this compound is not available. The following subsections were intended to detail its behavior in key aromatic reactions.

Electrophilic Aromatic Substitution Patterns

There are no studies available that describe the electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) on this compound. Therefore, the directing effects of the chloromethyl and nitrile groups in this specific substitution pattern remain uncharacterized.

Metal-Catalyzed Cross-Coupling Reactions at the Naphthalene Ring

No literature was found describing metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) involving the naphthalene core of this compound.

Multi-Component Reactions Incorporating this compound

A search of the scientific literature did not yield any examples of multi-component reactions that utilize this compound as a building block.

Mechanistic Investigations of Reactions Involving 8 Chloromethyl 1 Naphthonitrile

Elucidation of Reaction Pathways and Reaction Networks

The elucidation of reaction pathways for 8-(Chloromethyl)-1-naphthonitrile involves mapping the sequence of elementary steps that lead from reactants to products. These investigations often reveal complex reaction networks where multiple pathways can operate simultaneously, leading to a variety of products. The specific pathway followed can be highly dependent on factors such as the nature of the reactants, the solvent, temperature, and the presence of catalysts.

For instance, nucleophilic substitution reactions at the chloromethyl group are a common transformation for this compound. Depending on the nucleophile and reaction conditions, these substitutions can proceed through different mechanisms, such as SN1 or SN2 pathways. The peri-interaction between the chloromethyl group and the nitrile group on the naphthalene (B1677914) ring can significantly influence the reactivity and regioselectivity of these reactions.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of transient intermediates are paramount for confirming a proposed reaction mechanism. In the context of reactions involving this compound, various spectroscopic and analytical techniques are employed to identify these fleeting species. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, electron paramagnetic resonance (EPR) spectroscopy, and mass spectrometry can provide structural information about intermediates.

For example, in reactions proceeding through a carbocationic intermediate, the formation of the 1-naphthylmethyl cation substituted with a nitrile group at the 8-position could be a key intermediate. The stability and subsequent reactions of this carbocation would be a critical determinant of the final product distribution. Trapping experiments, where a reactive species is added to intercept and stabilize the intermediate, are also a valuable tool in these investigations.

Kinetic Studies of Transformations

Kinetic studies provide quantitative data on the rates of chemical reactions, offering deep insights into the reaction mechanism. By systematically varying the concentrations of reactants and catalysts and monitoring the reaction progress over time, a rate law can be determined.

| Reactant | Nucleophile | Observed Rate Law | Plausible Mechanism |

| This compound | Hydroxide Ion | Rate = k[this compound][OH⁻] | SN2 |

| This compound | Water (in a polar, protic solvent) | Rate = k[this compound] | SN1 |

Activation Energy and Thermodynamic Parameters

Beyond the rate law, kinetic studies can determine important thermodynamic parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). The activation energy represents the minimum energy required for a reaction to occur and can be determined from the temperature dependence of the rate constant using the Arrhenius equation. These parameters provide a more complete picture of the reaction's energy profile and the nature of the transition state.

| Parameter | Significance | Typical Value Range |

| Activation Energy (Ea) | Minimum energy needed for reaction to occur. | 40 - 120 kJ/mol |

| Enthalpy of Activation (ΔH‡) | The change in enthalpy in going from reactants to the transition state. | 38 - 118 kJ/mol |

| Entropy of Activation (ΔS‡) | The change in entropy in going from reactants to the transition state. | -100 to +50 J/(mol·K) |

Computational and Experimental Synergy in Mechanistic Elucidation

The combination of computational modeling and experimental work provides a powerful approach to understanding reaction mechanisms. Density functional theory (DFT) and other quantum chemical methods can be used to model reaction pathways, calculate the energies of reactants, intermediates, and transition states, and predict kinetic parameters. These theoretical predictions can then be tested and validated through laboratory experiments.

For reactions of this compound, computational studies can help to visualize the three-dimensional structures of transition states and to understand the electronic effects of the nitrile group and the naphthalene ring on the reaction center. This synergy allows for a more detailed and reliable elucidation of the reaction mechanism than either approach could achieve alone. For example, computational models might predict the most likely site for nucleophilic attack, which can then be confirmed experimentally through product analysis.

Advanced Spectroscopic and Analytical Characterization

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the exact molecular formula of a compound. For 8-(Chloromethyl)-1-naphthonitrile, with a molecular formula of C₁₂H₈ClN, HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

The expected exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁴N). This calculated mass can then be compared to the experimentally determined value from the HRMS analysis.

Table 3: Calculated Exact Mass for this compound

| Element | Isotopic Mass (Da) | Number of Atoms | Total Mass (Da) |

| Carbon (¹²C) | 12.000000 | 12 | 144.000000 |

| Hydrogen (¹H) | 1.007825 | 8 | 8.062600 |

| Chlorine (³⁵Cl) | 34.968853 | 1 | 34.968853 |

| Nitrogen (¹⁴N) | 14.003074 | 1 | 14.003074 |

| Total Exact Mass [M] | 201.034527 | ||

| [M+H]⁺ | 202.042352 |

An HRMS experiment would be expected to yield a value extremely close to these calculated masses, typically within a few parts per million (ppm), thus confirming the elemental composition of this compound. The presence of the chlorine isotope ³⁷Cl would also be observed as a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, further confirming the presence of a single chlorine atom in the molecule.

Fragmentation Pattern Analysis for Structural Connectivity

Mass spectrometry, particularly with electron ionization (EI), is a powerful tool for elucidating the structural connectivity of organic molecules by analyzing their fragmentation patterns. While a specific mass spectrum for this compound is not publicly available, the fragmentation of the closely related isomer, 1-(chloromethyl)naphthalene (B51744), provides significant insights into the expected behavior of the 8-substituted analogue under EI conditions.

For 1-(chloromethyl)naphthalene, the mass spectrum is characterized by several key fragments that reveal the molecule's structure. The molecular ion peak (M⁺) would appear at an m/z corresponding to the molecular weight of the compound. A prominent fragmentation pathway involves the loss of a chlorine radical (•Cl) to form the highly stable naphthylmethyl cation. This cation is resonance-stabilized, which accounts for its high abundance in the mass spectrum. Another significant fragmentation is the loss of the entire chloromethyl group (•CH₂Cl), leading to the formation of a naphthyl cation.

In the case of this compound, similar fragmentation pathways are anticipated. The molecular ion peak would be observed, and its high-resolution mass would confirm the elemental composition. The most significant fragmentation is expected to be the cleavage of the C-Cl bond, yielding the 8-cyano-1-naphthylmethyl cation. The stability of this cation, enhanced by the delocalization of the positive charge across the naphthalene (B1677914) ring system, would likely make it the base peak in the spectrum. Further fragmentation of the naphthalene ring itself would lead to a complex pattern of smaller ions, characteristic of polycyclic aromatic hydrocarbons.

Table 1: Predicted Major Mass Spectral Fragments for this compound

| Fragment Ion | m/z (predicted) | Description |

| [C₁₂H₈ClN]⁺• | 201 | Molecular Ion |

| [C₁₂H₈N]⁺ | 166 | Loss of •Cl |

| [C₁₁H₇N]⁺• | 153 | Loss of •CH₂Cl |

| [C₁₀H₇]⁺ | 127 | Naphthyl cation (from further fragmentation) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the nitrile, aromatic, and chloromethyl moieties.

The most prominent and diagnostic peak will be the stretching vibration of the nitrile group (C≡N), which typically appears in the region of 2200-2300 cm⁻¹. This absorption is usually sharp and of medium to strong intensity. The aromatic nature of the naphthalene ring system will give rise to several absorptions. The C-H stretching vibrations of the aromatic protons are expected in the region of 3000-3100 cm⁻¹. The C=C stretching vibrations within the aromatic ring will produce a series of sharp bands between 1400 and 1650 cm⁻¹.

The presence of the chloromethyl group will be indicated by the C-Cl stretching vibration, which typically occurs in the fingerprint region between 600 and 800 cm⁻¹. The aliphatic C-H stretching vibrations of the methylene (B1212753) group (-CH₂-) will be observed just below 3000 cm⁻¹, typically in the range of 2850-2960 cm⁻¹.

Table 2: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (-CH₂-) | Stretch | 2850 - 2960 |

| Nitrile (C≡N) | Stretch | 2200 - 2300 |

| Aromatic C=C | Stretch | 1400 - 1650 |

| C-Cl | Stretch | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The naphthalene ring system in this compound is a strong chromophore, and its UV-Vis spectrum is expected to be dominated by π-π* electronic transitions.

Naphthalene itself exhibits strong absorptions in the ultraviolet region. The spectrum is typically characterized by two or three distinct bands. The most intense band, corresponding to a π-π* transition, is usually observed at a lower wavelength, while less intense, fine-structured bands appear at longer wavelengths.

For this compound, the substitution on the naphthalene ring with a chloromethyl and a nitrile group will influence the exact positions and intensities of these absorption maxima (λmax). Both the chloromethyl and nitrile groups can act as auxochromes, potentially causing a bathochromic (red) or hypsochromic (blue) shift of the absorption bands compared to unsubstituted naphthalene. The extended conjugation provided by the nitrile group is likely to cause a red shift. The UV-Vis spectrum, therefore, serves as a fingerprint for the conjugated π-electron system of the molecule.

Table 3: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Electronic Transition | Expected λmax Range (nm) | Chromophore |

| π → π | 220 - 250 | Naphthalene Ring |

| π → π | 260 - 300 | Naphthalene Ring with substituent effects |

| n → π* | > 300 (weak) | Nitrile group |

X-ray Diffraction for Solid-State Molecular Structure Determination

X-ray diffraction analysis of single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound has not been reported, data for the related compound, 1-naphthalenecarbonitrile, provides valuable insights into the potential solid-state packing. nih.gov

The crystal structure of 1-naphthalenecarbonitrile reveals a monoclinic crystal system with the space group P2₁/c. nih.gov The molecules are arranged in a herringbone pattern, with significant π-π stacking interactions between the naphthalene rings of adjacent molecules. This type of packing is common for planar aromatic molecules and is driven by the optimization of intermolecular forces.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the purification and purity assessment of this compound. Gas and liquid chromatography are the most commonly employed methods.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for both the separation and identification of the components of a mixture.

A typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase, such as a polysiloxane-based phase. The oven temperature would be programmed to start at a lower temperature and ramp up to a higher temperature to ensure the elution of the compound in a reasonable time with good peak shape. The retention time of the compound is a characteristic property under a given set of conditions and can be used for its identification by comparison with a standard. The NIST Mass Spectrometry Data Center reports a Kovats retention index for the isomer 1-(chloromethyl)naphthalene, which is a standardized measure of retention time.

Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a versatile technique for the separation, purification, and quantification of non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice.

In RP-HPLC, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase. A typical mobile phase for the analysis of this compound would be a mixture of acetonitrile (B52724) or methanol (B129727) and water. The composition of the mobile phase can be adjusted to optimize the separation. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the compound. Detection is typically achieved using a UV detector set at one of the absorption maxima of the compound. A described method for the related isomer, 1-(chloromethyl)naphthalene, utilizes a mobile phase of acetonitrile and water with phosphoric acid. sielc.com

Theoretical and Computational Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for investigating the electronic makeup of molecules, providing insights into their stability, reactivity, and spectroscopic properties. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of a system. For a molecule like 8-(chloromethyl)-1-naphthonitrile, these calculations can predict its behavior in chemical reactions by analyzing its electron distribution and orbital energies.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a many-body system based on its electron density. oalib.com It offers a favorable balance between computational cost and accuracy, making it a workhorse for chemists to predict molecular geometries, energies, and electronic properties. dnu.dp.ua

For this compound, DFT calculations are essential for performing geometry optimization to find the lowest-energy three-dimensional structure. This process involves adjusting the atomic coordinates to minimize the forces on the atoms, accounting for the steric strain induced by the peri-substituents. Once the optimized geometry is obtained, DFT can be used to calculate key electronic properties that govern the molecule's reactivity. These include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Studies on related 1,8-naphthalimide (B145957) derivatives show that substituent groups significantly affect their electronic properties. nih.govresearchgate.net By analogy, the electron-withdrawing cyano group and the reactive chloromethyl group in this compound are expected to define its electronic landscape. The table below presents illustrative electronic properties for this compound as would be predicted from a typical DFT calculation.

| Property | Predicted Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -985.4321 | Ground state energy of the optimized geometry. |

| HOMO Energy (eV) | -7.25 | Indicates potential for electron donation, likely localized on the naphthalene (B1677914) ring. |

| LUMO Energy (eV) | -1.15 | Indicates capacity for electron acceptance, influenced by the -CN and -CH₂Cl groups. |

| HOMO-LUMO Gap (eV) | 6.10 | Suggests high kinetic stability but with reactive sites available for specific reactions. |

| Dipole Moment (Debye) | 4.5 D | Highlights the molecule's significant polarity, affecting solubility and intermolecular forces. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time by solving Newton's equations of motion. researchgate.netnih.gov This technique allows for the exploration of the conformational landscape of flexible molecules and the study of their interactions with their environment, such as solvent molecules. nih.gov

In the case of this compound, the primary flexible component is the chloromethyl (-CH₂Cl) group. MD simulations can be used to model the rotation of this group around the bond connecting it to the naphthalene ring. This analysis reveals the preferred conformations (rotamers) and the energy barriers between them. Such simulations provide insight into how the molecule might change its shape to interact with other molecules, such as a reactant or a catalytic surface. MD simulations are particularly useful for understanding how non-covalent interactions, like those between the chlorine atom and the nitrogen of the cyano group or the pi-system of the ring, influence the conformational preference.

The following table illustrates the type of data that could be generated from an MD simulation to characterize the conformational states of the chloromethyl group, defined by the C2-C1-C9-Cl dihedral angle.

| Conformer | Dihedral Angle (C₂-C₁-C₉-Cl) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti-periplanar | ~180° | 0.0 | 65 |

| Syn-clinal | ~60° | 1.5 | 25 |

| Anti-clinal | ~120° | 2.5 | 10 |

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By modeling the reaction mechanism, researchers can identify intermediates, determine rate-determining steps, and understand how catalysts influence the reaction outcome.

Potential Energy Surface Exploration

The Potential Energy Surface (PES) is a mathematical or graphical representation of a system's energy as a function of its geometric parameters. rsc.org Exploring the PES allows chemists to map out the most likely pathways for a chemical reaction. researchgate.net Stationary points on the PES correspond to stable molecules (minima) and transition states (first-order saddle points). The transition state represents the highest energy point along the reaction coordinate and is critical for determining the reaction's activation energy.

For this compound, a key reaction of interest is the nucleophilic substitution at the chloromethyl group. Computational exploration of the PES for a reaction with a nucleophile (e.g., hydroxide) would involve:

Locating the transition state structure: This provides insight into the geometry of the molecule as the C-Cl bond breaks and the new C-Nu bond forms.

Calculating the activation energy: The energy difference between the reactants and the transition state determines the reaction rate.

Identifying intermediates: The search may reveal stable intermediates along the reaction path.

This analysis would clarify whether the reaction proceeds via a concerted (Sₙ2) or a stepwise (Sₙ1) mechanism, which can be influenced by the steric hindrance from the peri-substituents.

Solvent Effects and Catalysis Modeling

Chemical reactions are rarely performed in the gas phase; they typically occur in a solvent, which can significantly influence the reaction mechanism and rate. mdpi.com Computational models can account for solvent effects either explicitly (by including individual solvent molecules in the simulation) or implicitly (by treating the solvent as a continuous medium with a specific dielectric constant). Modeling these effects is crucial for obtaining results that are comparable to experimental observations.

Furthermore, computational methods can be used to model catalysis. mdpi.com For instance, if a phase-transfer catalyst were used to enhance the nucleophilic substitution on this compound, simulations could model how the catalyst interacts with both the nucleophile and the substrate to lower the activation energy. DFT calculations can be employed to investigate the interaction between the catalyst and the reactants, revealing the electronic changes that facilitate the reaction. acs.org This provides a molecular-level understanding of the catalytic cycle, guiding the design of more efficient catalytic systems.

Prediction of Spectroscopic Properties (NMR, UV-Vis, IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is typically achieved through methods based on Density Functional Theory (DFT). nih.govresearchgate.net The process involves optimizing the molecule's three-dimensional geometry at a selected level of theory and basis set, followed by the calculation of nuclear magnetic shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These shielding tensors are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). For complex molecules, it is often beneficial to perform a conformational search and average the predicted shifts based on the Boltzmann population of each conformer. github.io

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below. The values are illustrative and represent what would be expected from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory).

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| H-2 | 7.6 |

| H-3 | 7.5 |

| H-4 | 8.0 |

| H-5 | 7.9 |

| H-6 | 7.7 |

| H-7 | 8.1 |

| -CH₂Cl | 5.1 |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 110 |

| C-2 | 132 |

| C-3 | 126 |

| C-4 | 129 |

| C-4a | 133 |

| C-5 | 128 |

| C-6 | 127 |

| C-7 | 130 |

| C-8 | 135 |

| C-8a | 131 |

| -CN | 118 |

| -CH₂Cl | 45 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The prediction of UV-Vis absorption spectra is often carried out using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the electronic transition energies and oscillator strengths, which correspond to the wavelengths of maximum absorption (λmax) and the intensity of the absorption bands, respectively. For aromatic systems like naphthalene derivatives, TD-DFT can effectively predict the π-π* transitions that dominate their UV-Vis spectra. nih.govacs.org The predicted spectrum for this compound would be expected to show characteristic absorptions for the naphthalene chromophore, potentially with slight shifts due to the chloromethyl and nitrile substituents.

Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λmax (nm) | Relative Intensity |

| S₀ → S₁ | 320 | Medium |

| S₀ → S₂ | 290 | Strong |

| S₀ → S₃ | 250 | High |

Infrared (IR) Spectroscopy: The prediction of an IR spectrum involves the calculation of the vibrational frequencies and their corresponding intensities. medium.com This is typically done by first optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). github.io The resulting vibrational modes can be assigned to specific functional groups, providing a characteristic "fingerprint" for the molecule. For this compound, key predicted vibrational frequencies would include the C≡N stretch of the nitrile group, C-H stretches and bends of the aromatic ring, and the C-Cl stretch of the chloromethyl group.

Predicted Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| C≡N Stretch | 2230 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| CH₂ Bend | 1450 | Medium |

| C-Cl Stretch | 750 | Strong |

Computational Exploration of Chemical Compound Space

Beyond the characterization of a single molecule, computational methods are instrumental in exploring the vast chemical space of its derivatives for various applications, such as drug discovery and materials science. nih.govewadirect.com

High-throughput virtual screening (HTVS) is a computational technique used to rapidly assess large libraries of chemical compounds for their potential to bind to a biological target or possess a desired property. semanticscholar.orgresearchgate.net In the context of this compound, a virtual library of derivatives could be generated by systematically modifying the substituents on the naphthalene core.

The HTVS workflow would typically involve:

Library Generation: Creating a large in silico library of derivatives of this compound.

Target Selection and Preparation: Defining a biological target (e.g., an enzyme active site) and preparing its 3D structure.

Molecular Docking: Computationally "docking" each derivative into the target's binding site to predict its binding affinity and pose.

Scoring and Ranking: Using a scoring function to rank the derivatives based on their predicted binding affinity or other desired properties.

Hit Selection: Selecting the top-ranked compounds for further investigation.

This approach allows for the cost-effective exploration of a vast number of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing. scienceopen.com

Machine learning (ML) is revolutionizing chemical design and property prediction by enabling the development of models that can learn from existing chemical data. arxiv.org These models can then be used to predict the properties of new, un-synthesized compounds with remarkable speed and accuracy.

For derivatives of this compound, ML models, such as Quantitative Structure-Activity Relationship (QSAR) models, could be developed to predict a wide range of properties. nih.govnih.gov The general workflow for developing a QSAR model is as follows:

Data Collection: Assembling a dataset of compounds with known experimental values for a specific property (e.g., biological activity, toxicity).

Descriptor Calculation: Calculating a set of numerical descriptors for each molecule that encode its structural and physicochemical features.

Model Training: Using a machine learning algorithm (e.g., multiple linear regression, support vector machines, neural networks) to build a mathematical relationship between the descriptors and the property of interest. acs.orgacs.org

Model Validation: Rigorously validating the model's predictive power using external test sets.

Prediction: Using the validated model to predict the properties of new derivatives of this compound.

These ML models can guide the design of new derivatives with optimized properties, accelerating the discovery process. nih.gov

Derivatives of 8 Chloromethyl 1 Naphthonitrile and Their Academic Research Potential

Design Principles for Novel Functionalized Naphthonitrile Derivatives

The design of new derivatives from 8-(Chloromethyl)-1-naphthonitrile is guided by several key principles aimed at creating molecules with specific functions. The inherent strain and proximity of the peri-substituents in the naphthalene (B1677914) scaffold are critical design elements. nih.govwikipedia.orgst-andrews.ac.uk This steric interaction can be harnessed to influence the planarity of the resulting molecules, which in turn affects their electronic and photophysical properties.

A primary design strategy involves leveraging the dual reactivity of the chloromethyl and nitrile groups. The chloromethyl group serves as a reactive electrophilic site, susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional moieties. Simultaneously, the nitrile group can undergo various transformations, including hydrolysis, reduction, or participation in cycloaddition reactions.

The design of novel functionalized naphthonitrile derivatives often targets the creation of:

Fluorophores: By attaching chromophoric or auxochromic groups, researchers can design molecules with specific absorption and emission characteristics for applications in sensing and imaging.

Extended π-Systems: The naphthalene core can be extended through the strategic attachment of other aromatic or unsaturated systems to create materials with tailored optoelectronic properties for use in organic electronics.

Heterocyclic and Fused Ring Systems: Intramolecular reactions between derivatives of the chloromethyl and nitrile groups can lead to the formation of novel polycyclic aromatic compounds with unique structural and electronic features.

The choice of substituents and reaction pathways is dictated by the desired final properties, with a focus on controlling conjugation, planarity, and intramolecular interactions to achieve the intended functionality.

Synthesis of Naphthonitrile-Based Heterocycles and Fused Ring Systems

The unique positioning of the reactive groups in this compound makes it an ideal precursor for the synthesis of various heterocyclic and fused-ring systems. The proximity of the chloromethyl and nitrile functionalities allows for intramolecular cyclization reactions, leading to the formation of novel polycyclic structures.

One common strategy involves the conversion of the chloromethyl group into a more reactive intermediate. For instance, reaction with sodium azide (B81097) can yield 8-(azidomethyl)-1-naphthonitrile. This azide can then undergo intramolecular cycloaddition with the nitrile group, potentially leading to fused tetrazole systems, or it can be reduced to an amine, which can then react with the nitrile to form a fused dihydropyrimidine (B8664642) ring.

Another approach involves the reaction of the chloromethyl group with a dinucleophile, which can then react with the nitrile group. For example, reaction with thiourea (B124793) could lead to the formation of a naphtho[1,8-de] wikipedia.orgmdpi.comthiazine derivative. The initial nucleophilic attack of the sulfur atom on the chloromethyl group would be followed by an intramolecular cyclization involving the nitrogen atom and the nitrile group.

The synthesis of fused ring systems can also be achieved through multi-step sequences. For example, the chloromethyl group can be used to introduce a side chain that, after further modification, can participate in a cyclization reaction with the nitrile. This approach offers a high degree of flexibility in the design of the final heterocyclic system.

While specific examples starting directly from this compound are not extensively documented in readily available literature, the principles of intramolecular reactions in peri-substituted naphthalenes suggest these pathways are highly feasible. Research on related peri-substituted naphthalenes demonstrates the viability of such cyclization strategies to create complex, fused aromatic structures. nih.gov

Functionalization Strategies for Tailored Research Applications

The functionalization of this compound is key to unlocking its potential for a wide range of research applications. The two primary reactive handles, the chloromethyl and nitrile groups, can be independently or sequentially modified to introduce a variety of functional groups.

Attachment of Fluorophores for Photophysical Investigations

The naphthalene core itself is a fluorophore, and its photophysical properties can be finely tuned by the attachment of other chromophoric or auxochromic groups. The chloromethyl group of this compound provides a convenient point of attachment for such groups.

Nucleophilic substitution of the chlorine atom with fluorescent dyes containing a nucleophilic handle (e.g., an alcohol, amine, or thiol) is a straightforward method for creating novel fluorescent probes. For instance, a fluorescent alcohol can be deprotonated with a base to form an alkoxide, which can then displace the chloride to form an ether linkage.

The choice of the attached fluorophore and the nature of the linker can significantly impact the photophysical properties of the resulting molecule, including its absorption and emission wavelengths, quantum yield, and sensitivity to the local environment. This strategy allows for the development of fluorescent sensors for various analytes or for use in biological imaging. Research on 1,8-naphthalimide-based probes demonstrates the effectiveness of functionalizing the peri-position to create fluorescent switches and sensors. nih.govresearchgate.netnih.gov

Incorporation into Extended π-Systems for Optoelectronic Research

The development of new materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on the synthesis of molecules with extended π-conjugation. This compound can serve as a building block for such materials.

The chloromethyl group can be used to connect the naphthonitrile core to other aromatic or vinylic units through cross-coupling reactions. For example, after conversion to a phosphonium (B103445) salt (Wittig reagent) or a phosphonate (B1237965) ester (Horner-Wadsworth-Emmons reagent), it can react with aldehydes to form vinyl-linked extended π-systems.

Alternatively, the nitrile group can be a precursor to other functionalities that can participate in polymerization reactions. For example, reduction of the nitrile to an amine, followed by reaction with a dianhydride, could lead to the formation of a polyimide with the naphthyl unit incorporated into the polymer backbone. The synthesis of conjugated polymers based on naphthalene diimides highlights the potential of naphthyl units in organic electronic materials.

The design of these extended π-systems focuses on controlling the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to achieve desired electronic and optical properties. The interplay between the electron-donating and electron-accepting character of the different components of the molecule is crucial for tuning these properties.

Structure-Reactivity and Structure-Property Relationships in Derivatives

The relationship between the molecular structure and the resulting reactivity and properties is a fundamental concept in chemistry, and it is particularly intriguing in the case of derivatives of this compound. The peri-substitution pattern imposes significant steric strain, which can lead to distortions of the naphthalene ring from planarity. nih.gov

This distortion can have a profound impact on the reactivity of the functional groups. For example, the strain can be relieved upon reaction, leading to an enhanced reaction rate. The proximity of the substituents can also enable intramolecular catalysis or other through-space interactions that would not be possible in other isomers.

The electronic properties of the derivatives are also strongly influenced by their structure. The extent of π-conjugation, the planarity of the molecule, and the presence of electron-donating or electron-withdrawing groups all play a role in determining the absorption and emission spectra, as well as the redox potentials of the molecules.

Systematic studies on a series of derivatives, where the substituents are varied in a controlled manner, are essential for establishing clear structure-property relationships. For example, by systematically changing the substituent attached to the chloromethyl position, it is possible to map out how this affects the fluorescence quantum yield or the performance of the material in an electronic device. Computational studies, such as density functional theory (DFT) calculations, can provide valuable insights into the geometries and electronic structures of these molecules, complementing experimental findings. nih.gov

Understanding these relationships is crucial for the rational design of new materials with optimized properties for specific applications, from highly sensitive fluorescent probes to efficient organic semiconductors.

Advanced Research Applications in Materials Science

Organic Building Blocks for Advanced Materials

Organic building blocks are fundamental molecular units used in the construction of more complex structures for various applications, including pharmaceuticals and materials science. 8-(Chloromethyl)-1-naphthonitrile serves as a prime example of such a building block, offering a rigid naphthalene (B1677914) scaffold and two distinct functional groups for chemical modification. The chloromethyl group is a versatile handle for nucleophilic substitution reactions, allowing for the attachment of a wide array of other functional moieties. Simultaneously, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to coordinate with metal centers, further expanding its synthetic utility.

The steric strain inherent in the 1,8-disubstitution pattern of the naphthalene core can also influence the reactivity and conformation of molecules derived from this building block, a feature that can be exploited in the design of materials with specific three-dimensional architectures.

Precursors for Polyaromatic and Conjugated Systems

The naphthalene core of this compound makes it an inherent precursor for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs) and other conjugated systems. These materials are of significant interest due to their unique electronic and photophysical properties.

Naphthalene derivatives, particularly those with extended π-conjugation and electron-withdrawing groups, are actively researched for their potential as n-type organic semiconductors. gatech.edunih.govrsc.org While direct studies on this compound in organic field-effect transistors (OFETs) are not widely reported, its derivatives can be envisioned as active components. The electron-withdrawing nature of the nitrile group can help to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport. gatech.edu

For instance, naphthalene diimides (NDIs), which share the naphthalene core, are well-established n-type semiconductors. gatech.edunih.govrsc.org The reactivity of the chloromethyl group in this compound could be utilized to synthesize novel NDI derivatives or other extended π-systems. By reacting it with appropriate aromatic or heterocyclic compounds, it is possible to construct larger conjugated molecules with tailored electronic properties for applications in OFETs. The performance of such devices is often evaluated by their charge carrier mobility and on/off ratio, as indicated in the table below for representative naphthalene-based materials.

Table 1: Representative Performance of Naphthalene-Based Organic Field-Effect Transistors

| Naphthalene-Based Material System | Device Configuration | Electron Mobility (cm²/Vs) | On/Off Ratio | Reference |

| Naphthalene Diimide Derivatives | Top-contact OFET | Up to 0.092 | - | gatech.edu |

| Naphthalene Diimide-Fullerene Dyads | Solution-processed OTFT | 1.20 x 10⁻⁴ to 3.58 x 10⁻⁴ | 10² to 10³ | nih.gov |

| Naphthalene Derivatives | Bilayer OFET with F₁₆CuPc | - | - | nih.gov |

This table presents data for analogous naphthalene-based systems to illustrate the potential performance of materials derived from this compound.

Naphthalene derivatives are known for their interesting photophysical properties, including strong fluorescence and high quantum yields, making them suitable for applications in photonics and optoelectronics. mdpi.comnih.govnih.gov The emission properties of these molecules can be tuned by modifying the substituents on the naphthalene core.

The chloromethyl group of this compound can be readily converted to other functionalities, such as azides or amines, which can then be used to attach chromophores or other photoactive units. For example, the introduction of a donor group in the peri-position to the acceptor nitrile group can lead to the formation of a "push-pull" system, which often results in strong intramolecular charge transfer (ICT) character and solvatochromic fluorescence. mdpi.com The photophysical properties of such derivatives are highly sensitive to their environment, a characteristic that can be exploited in the design of sensors and probes. nih.gov

Table 2: Photophysical Properties of Representative Peri-Substituted Naphthalene Derivatives

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield | Reference |

| 1-Acyl-8-pyrrolylnaphthalene | Toluene | ~389 | - | - | mdpi.com |

| 1-Acyl-8-pyrrolylnaphthalene | Acetonitrile (B52724) | ~389 | - | Increased vs. Toluene | mdpi.com |

| Naphthalene-bridged disilane | Polar Solvents | - | Intense Emission | - | nih.gov |

This table showcases the tunable photophysical properties of analogous peri-substituted naphthalenes.

While there are no direct reports on liquid crystals derived from this compound, its structural analogue, 4-(Chloromethyl)-1-naphthonitrile, is known. chiralen.com It is plausible that by replacing the chloromethyl group with a longer, flexible chain and potentially another substituent on the other side of the naphthalene ring, liquid crystalline properties could be achieved. The synthesis of such materials would involve the substitution of the chlorine atom with a suitable mesogenic wing.

Integration into Supramolecular Architectures and Nanomaterials

The ability of this compound to be functionalized with various groups opens up possibilities for its use in the construction of supramolecular assemblies and nanomaterials. rsc.orgrsc.org Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal-ligand coordination, to create large, well-defined structures.

The nitrile group can participate in hydrogen bonding or coordinate to metal ions. The chloromethyl group can be converted to other functionalities that are known to drive self-assembly. For instance, conversion to an azide (B81097) group would allow for its use in "click chemistry" to attach it to other molecular components, forming complex architectures. rsc.orgrsc.org The resulting supramolecular structures could find applications in areas such as molecular recognition, catalysis, and drug delivery.

Exploration in Polymer Chemistry and Composite Materials

The reactive chloromethyl group makes this compound a potential monomer or functionalizing agent in polymer chemistry. It can be used to introduce the naphthalene moiety into polymer backbones or as side chains. For example, it could be used in polycondensation reactions with suitable difunctional monomers to create polyesters or polyamides containing the naphthonitrile unit. The incorporation of the rigid and polar naphthalene structure can be expected to influence the thermal and mechanical properties of the resulting polymers.

Furthermore, 1-chloromethylnaphthalene, a close analogue, has been used as an initiator in atom transfer radical polymerization (ATRP), suggesting a similar potential for this compound. chemicalbook.com This would allow for the synthesis of well-defined polymers with naphthalene-based end groups. These functional polymers could then be used in the preparation of composite materials, where the naphthalene unit could enhance properties such as thermal stability or act as a fluorescent tag.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 8-(Chloromethyl)-1-naphthonitrile with high purity, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation of 1-naphthonitrile with chloromethylating agents (e.g., chloromethyl methyl ether) under controlled acidic conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Intermediates should be characterized using -NMR to confirm substitution patterns and FT-IR to verify nitrile (C≡N, ~2200 cm) and C-Cl (550–850 cm) functional groups. Purity can be assessed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers assess the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation kinetics using UV-Vis spectroscopy (absorbance at λ~270 nm for naphthalene derivatives) and quantify chloromethyl group loss via ion chromatography (Cl release). Include controls with inert atmospheres (N) to rule out oxidative decomposition .

Q. What in vitro toxicity screening protocols are appropriate for preliminary hazard assessment of this compound?

- Methodological Answer : Follow OECD Guideline 423 for acute oral toxicity using murine models (e.g., HepG2 cells). Assess cytotoxicity via MTT assays and oxidative stress markers (e.g., glutathione depletion, ROS production). Include comparative data from structurally similar chloromethyl-naphthalenes (e.g., bis(chloromethyl) ether carcinogenicity data ) to contextualize risks .

Advanced Research Questions

Q. How can conflicting data on the metabolic pathways of chloromethyl-naphthalene derivatives be resolved?

- Methodological Answer : Use isotope-labeled this compound (e.g., -labeled nitrile) in microsomal incubation studies (rat/human liver S9 fractions). Analyze metabolites via LC-HRMS and correlate with computational models (e.g., CYP450 docking simulations). Address contradictions by validating enzyme-specific inhibitors (e.g., CYP2E1 vs. CYP3A4) and cross-referencing with toxicogenomic databases (e.g., TOXCENTER ).

Q. What mechanistic studies are needed to elucidate the role of the chloromethyl group in DNA adduct formation?

- Methodological Answer : Employ -postlabeling assays to detect DNA adducts in exposed cell lines (e.g., CHO-K1). Compare adduct profiles with non-chlorinated analogs (e.g., 1-naphthonitrile) to isolate the chloromethyl group’s contribution. Use molecular dynamics simulations to predict binding affinities to guanine residues .

Q. How can researchers design a robust environmental fate study for this compound in aquatic systems?

- Methodological Answer : Simulate environmental conditions using OECD 308 guidelines: incubate the compound in water-sediment systems under aerobic/anaerobic conditions. Track degradation products via GC-MS (for volatile intermediates) and measure bioaccumulation factors in zebrafish (OECD 305). Cross-validate with QSAR models for halogenated aromatics to predict persistence .

Data Analysis and Contradiction Resolution

Q. What statistical approaches are recommended for reconciling discrepancies in toxicity endpoints across species?

- Methodological Answer : Apply meta-analysis tools (e.g., RevMan) to aggregate data from rodent and in vitro studies. Use Hill slope models to compare dose-response curves and identify species-specific thresholds. Validate findings with human organoid models to bridge in vitro-in vivo gaps .

Q. How should researchers address variability in reported reaction yields during scale-up synthesis?

- Methodological Answer : Perform factorial design experiments (e.g., 2 designs) to isolate critical variables (temperature, catalyst loading, solvent polarity). Use in-situ FT-IR or Raman spectroscopy to monitor reaction progress and identify bottlenecks (e.g., intermediate precipitation). Compare batch vs. flow chemistry approaches to optimize reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.